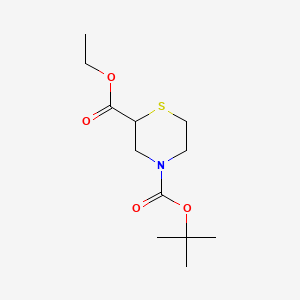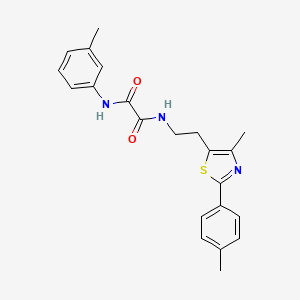![molecular formula C10H12N4 B2408733 メチル[フェニル(4H-1,2,4-トリアゾール-3-イル)メチル]アミン CAS No. 1491284-82-2](/img/structure/B2408733.png)
メチル[フェニル(4H-1,2,4-トリアゾール-3-イル)メチル]アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine is an organic compound belonging to the class of phenyl-1,2,4-triazoles These compounds are characterized by a 1,2,4-triazole ring substituted by a phenyl group
科学的研究の応用
Methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the synthesis of polymers and other advanced materials.
作用機序
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring . This interaction can lead to changes in the target protein’s function, affecting cellular processes.
Biochemical Pathways
Related 1,2,4-triazole compounds have been reported to exhibit antimicrobial activities , suggesting they may interfere with biochemical pathways essential for microbial growth and survival.
Pharmacokinetics
The pharmacokinetic properties of related 1,2,4-triazole compounds suggest that they may have good absorption and distribution profiles .
Result of Action
Related 1,2,4-triazole compounds have been reported to exhibit antimicrobial activities , indicating that they may inhibit the growth of certain microorganisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine typically involves the formation of the triazole ring followed by the introduction of the phenyl and methylamine groups. One common method involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones to form the triazole ring. The phenyl group can be introduced via a nucleophilic substitution reaction, and the methylamine group can be added through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
類似化合物との比較
Similar Compounds
Phenyl-1,2,4-triazole: Shares the triazole ring structure but lacks the methylamine group.
Benzyltriazole: Contains a benzyl group instead of a phenyl group.
Triazolylmethylamine: Similar structure but with different substituents on the triazole ring.
Uniqueness
Methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine is unique due to its specific combination of the phenyl group, triazole ring, and methylamine group
特性
IUPAC Name |
N-methyl-1-phenyl-1-(1H-1,2,4-triazol-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-11-9(10-12-7-13-14-10)8-5-3-2-4-6-8/h2-7,9,11H,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLFUDDQGYKDDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=NC=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)

![4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine](/img/structure/B2408657.png)

![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2408659.png)


![3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B2408668.png)
![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)



![Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2408673.png)
